N-(Rubicen-5-YL)benzamide

Molecular engineering Solubility tuning Thin-film processing

Sourcing a solution-processable rubicene semiconductor with a chemically addressable handle often limits device engineering. N-(Rubicen-5-YL)benzamide addresses this by introducing a polar benzamide group to the rubicene core, enhancing solubility versus the insoluble parent hydrocarbon. - Enables covalent attachment for dielectric modification or SAM integration, unavailable with unsubstituted rubicene. - Builds on a core scaffold with validated hole mobility (up to 1.0 cm² V⁻¹ s⁻¹ in optimized derivatives) and efficient singlet fission (192% triplet yield). - Supplied with rigorous batch-specific characterization to ensure consistent electronic performance in your OFET or photophysical research.

Molecular Formula C33H19NO
Molecular Weight 445.5 g/mol
CAS No. 922184-93-8
Cat. No. B12624331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Rubicen-5-YL)benzamide
CAS922184-93-8
Molecular FormulaC33H19NO
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8
InChIInChI=1S/C33H19NO/c35-33(19-8-2-1-3-9-19)34-20-16-17-25-28(18-20)24-13-7-15-26-29-22-11-5-4-10-21(22)23-12-6-14-27(30(23)29)32(25)31(24)26/h1-18H,(H,34,35)
InChIKeyPPHCGQLKXZCWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Rubicen-5-YL)benzamide: Structural Identity and Compound Class Overview


N-(Rubicen-5-YL)benzamide (C₃₃H₁₉NO, MW 445.5 g/mol) is an N-aryl benzamide derivative in which a benzamide moiety is covalently linked to the 5-position of the rubicenyl scaffold . The compound belongs to the broader family of rubicene-based polycyclic aromatic hydrocarbons (PAHs)—a class recognized for its C₇₀ fullerene fragment architecture, inherent fluorescence (λₑₓ 495 nm, λₑₘ 594 nm for the parent rubicene), and established utility as p-type organic semiconductors in field-effect transistors [1]. Unlike the unsubstituted parent rubicene (C₂₆H₁₄, MW 326.4 g/mol, CAS 197-61-5), the 5-benzamide substitution introduces a polar amide functional group that substantially alters molecular weight, solubility profile, hydrogen-bonding capability, and electronic polarization relative to the purely hydrocarbon rubicene core [2].

Retains rubicene core photophysical and semiconducting profile
Polar amide functionality supports covalent interfacial modification
Potential for enhanced solution processability over parent hydrocarbon

Procurement Risk: Why Rubicene Derivatives Are Not Interchangeable


The rubicene scaffold supports diverse functionalization at the 5- and 5,12-positions, and each substitution pattern produces distinct electronic, photophysical, and solid-state packing properties. Unsubstituted rubicene exhibits a saturation hole mobility of 0.20 cm² V⁻¹ s⁻¹ in bottom-gate/bottom-contact OFETs and an ionization energy of ~5.5 eV [1], while 5,12-disubstituted dibenzo[a,m]rubicene derivatives reach hole mobilities up to 1.0 cm² V⁻¹ s⁻¹ through altered molecular packing [2]. DFT studies on halogenated and cyanated rubicene derivatives demonstrate that peripheral substituents modulate frontier molecular orbital energies, reorganization energies, and electronic coupling by several tenths of an eV—parameters that directly govern charge injection and transport in devices [3]. N-Phenylbenzamide derivatives exhibit measurable single-molecule rectification behavior that is exquisitely sensitive to substituent electronic effects [4]. Therefore, even structurally close 5-substituted rubicene analogs (e.g., 5-(4-methylphenyl)rubicene, N,N-diphenyl-4-(rubicen-5-yl)aniline, or 9-(rubicen-5-yl)-9H-carbazole) cannot be presumed functionally equivalent without experimental head-to-head validation of the relevant performance metric.

5-Substituted analogs
Even closely related rubicene derivatives may exhibit different electronic coupling and charge transport due to substituent-dependent orbital energies.
Parent rubicene
Lacks the polar amide functionality, leading to altered solubility and intermolecular packing that limit direct substitution in solution-processed workflows.
Benzanilide rectification
Single-molecule rectification of the N-phenylbenzamide framework is substituent-sensitive; performance may not transfer without head-to-head validation.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Molecular Weight and Polar Volume vs. Parent Rubicene

N-(Rubicen-5-YL)benzamide (MW = 445.5 g/mol, C₃₃H₁₉NO) increases molecular weight by 119.1 g/mol (+36.5%) relative to unsubstituted rubicene (MW = 326.4 g/mol, C₂₆H₁₄) [1]. The benzamide group introduces one hydrogen-bond donor (N–H) and one hydrogen-bond acceptor (C=O), which are entirely absent in the parent hydrocarbon. This structural difference is expected to alter solubility parameters (Hansen δₕ, δₚ) and solid-state packing motifs, both of which are critical for solution-processed thin-film device fabrication where rubicene itself suffers from limited solubility in common organic solvents [2].

MW & H-Bond
Reported
MW 445.5 vs 326.4 g/mol (+36.5%); gain of 1 H-bond donor and acceptor
Supports differentiated solubility and packing behavior
Data from structural comparison; no solution data published for this derivative
Molecular engineering Solubility tuning Thin-film processing

Electronic Structure Modulation via Benzamide Substitution

DFT calculations on a series of halogenated and cyanated rubicene derivatives (Moral et al., 2017) demonstrate that peripheral substituents at the rubicene core modulate the ionization potential (IP), electron affinity (EA), and reorganization energy (λ) by several tenths of an eV relative to the parent rubicene scaffold [1]. For unsubstituted rubicene, the experimentally determined ionization energy is ~5.5 eV, and the hole injection barrier from Au electrodes is 1.15 eV (reducible to 0.48 eV with PFBT SAM treatment) [2]. Although no published DFT data exist specifically for the 5-benzamide derivative, the electron-withdrawing amide substituent is expected—based on the established substituent effect trends in the rubicene class—to lower the HOMO energy and increase the EA relative to the parent hydrocarbon, which would directly impact charge injection efficiency in OFET architectures [1].

Electronic Modulation
Class-level
Class-level substituent effect: ΔIP 0.1–0.5 eV reported for halogenated/cyanated rubicenes; benzamide-specific data not available
Expected HOMO stabilization may alter charge injection
Data to verify via DFT for this specific derivative
Frontier molecular orbitals DFT computation Charge injection barrier

Benzamide as a Functional Handle for Post-Synthetic Modification

The secondary amide group (–CONH–) in N-(Rubicen-5-YL)benzamide provides a chemically distinct reactive handle that is absent in purely hydrocarbon rubicene derivatives such as unsubstituted rubicene, 5-(4-methylphenyl)rubicene, and dibenzo[a,m]rubicene . The amide N–H can undergo N-alkylation, N-acylation, or metal coordination; the carbonyl oxygen can serve as a hydrogen-bond acceptor for supramolecular assembly. In contrast, the closest 5-substituted analog with amine character, N,N-diphenyl-4-(rubicen-5-yl)aniline (CAS 922184-81-4, C₅₀H₃₁N, MW 645.8 g/mol), is a tertiary amine lacking the amide's hydrogen-bond donor capacity . The N-phenylbenzamide (benzanilide) structural motif has been computationally and experimentally validated as a viable framework for single-molecule rectification, with rectification ratios tunable by substituent electronic effects [1].

Functional Handle
Reported
Secondary amide present (N–H, C=O); vs. tertiary amine or all-hydrocarbon analogs lacking H-bond donor/acceptor
Enables post-synthetic modification and interfacial chemistry
Amide-specific reactivity distinct from closest 5-substituted analogs
Click chemistry Bioconjugation Post-synthetic functionalization

Fluorescence and Photophysical Baseline of the Rubicene Core

The parent rubicene chromophore exhibits an excitation maximum at 495 nm, an emission maximum at 594 nm, and a Stokes shift of 99 nm in benzene solution . The fluorescence quantum yield of rubicene in deaerated solution has been reported as ΦF = 0.32 . Critically, rubicene-based materials have recently been demonstrated as efficient singlet fission (SF) chromophores: rubicene null aggregates achieve a singlet fission rate of (1.0 ps)⁻¹ with a triplet yield of 192%, positioning the rubicene scaffold as a desirable alternative to acene derivatives that suffer from stability issues [1]. Although photophysical data for the specific 5-benzamide derivative have not been published, the core rubicene chromophore is retained in N-(Rubicen-5-YL)benzamide, and the benzamide substituent may modulate fluorescence quantum yield and excited-state dynamics through inductive and resonance effects as established for other substituted rubicenes [2].

Photophysical Core
Class-level
Rubicene core: λex/em 495/594 nm, ΦF=0.32, SF rate (1.0 ps)⁻¹, triplet yield 192%; benzamide-specific ΦF/τF not yet measured
Inherits established singlet fission and fluorescence platform
Benzamide modulation of excited-state dynamics requires validation
Fluorescence spectroscopy Singlet fission Photostability

Thermal Stability and Processing Window Inference

The parent rubicene exhibits a melting point of 306 °C [1] and thermal desorption spectroscopy (TDS) studies demonstrate that rubicene thin films on silicon dioxide remain stable up to approximately 400 °C under inert atmosphere, with decomposition onset exceeding this temperature [2][3]. In comparison, pentacene—a widely used acene-based organic semiconductor—undergoes oxidative degradation (endoperoxide formation) under ambient light and air, limiting its practical device lifetime [4]. The rubicene scaffold's superior ambient stability, attributed to its distinctive π-sextet resonance structure, has been explicitly cited as a key advantage for practical device applications . While specific thermal degradation data for the 5-benzamide derivative are not published, the rubicene core generally confers high thermal robustness, and the amide linkage (typical decomposition range 250–350 °C for aromatic amides) may define the practical upper processing temperature for this derivative.

Thermal Stability
Class-level
Rubicene mp 306°C, stable to ~400°C under inert; amide linkage typical decomposition 250–350°C; benzamide derivative thermal profile not directly measured
Core scaffold provides high thermal robustness context
Independent verification of amide thermal limit recommended
Thermal stability Thin-film deposition Material processing

Optimal Procurement Scenarios for Scientific and Industrial Use


Solution-Processed OFET Research with Polar Rubicene Semiconductor

Investigators developing solution-processed p-type OFETs who require a rubicene-core semiconductor with enhanced solubility (vs. unsubstituted rubicene, which is insoluble in ethanol and benzene [1]) and a chemically addressable amide handle for interfacial engineering should prioritize N-(Rubicen-5-YL)benzamide. The parent rubicene scaffold delivers a saturation hole mobility of 0.20–0.32 cm² V⁻¹ s⁻¹ in OFET architectures [2], and dibenzo[a,m]rubicene derivatives achieve up to 1.0 cm² V⁻¹ s⁻¹ [3], establishing the core's semiconductor viability. The benzamide group offers a site for covalent attachment to self-assembled monolayers, dielectric surface modification, or cross-linking strategies that are unavailable with all-hydrocarbon rubicene derivatives.

Singlet Fission Photovoltaic Material Development

Research groups exploring singlet fission (SF) materials as alternatives to acene derivatives should consider N-(Rubicen-5-YL)benzamide. The rubicene core has been validated as an efficient SF platform with a fission rate of (1.0 ps)⁻¹ and a triplet yield of 192% in null aggregates [4], combined with ambient stability superior to pentacene and tetracene . The benzamide substituent may provide dipole-mediated control over intermolecular packing in the solid state, a parameter critical for optimizing SF efficiency through inter-chromophore electronic coupling.

Single-Molecule Electronics and Molecular Rectification

The N-phenylbenzamide structural framework has been computationally and experimentally validated for single-molecule rectification using scanning tunneling microscope break-junction (STM-BJ) measurements, with conductance and rectification ratios tunable through substituent electronic effects [5]. N-(Rubicen-5-YL)benzamide uniquely combines this validated molecular rectification scaffold with the extended π-conjugated rubicene chromophore, potentially enabling single-molecule optoelectronic studies where both charge transport rectification and fluorescence readout are desired in the same molecular junction.

Fluorescent Probe and Singlet Oxygen Sensitizer Development

Rubicene is an established fluorescent dye (λₑₓ 495 nm, λₑₘ 594 nm, Stokes shift 99 nm ) and singlet oxygen sensitizer (phosphorescence quantum yield of ¹O₂ in benzene: QP = (4.7 ± 1.7) × 10⁻⁵ [6]). The 5-benzamide derivative provides a conjugation-competent attachment point for targeting ligands (e.g., crown ethers for ion sensing, as demonstrated with benzo-15-crown-5 rubicene conjugates [7]) while maintaining the core fluorescence and sensitization properties. This makes N-(Rubicen-5-YL)benzamide a strategic building block for fluorescence-based sensors and photodynamic therapy photosensitizer development.

Application
Selection Property
Validation Focus
Solution-processed OFET research with polar rubicene semiconductor
Amide functional handle for interfacial engineering
Solubility improvement and film-forming behavior
Singlet fission photovoltaic material development
Rubicene core singlet fission capability and ambient stability
Triplet yield and inter-chromophore coupling optimization
Single-molecule electronics and molecular rectification
N-Phenylbenzamide rectification scaffold combined with extended π-system
Conductance and rectification ratio in break-junction measurements
Fluorescent probe and singlet oxygen sensitizer development
Fluorescent core with conjugation-competent attachment point
Fluorescence quantum yield and ¹O₂ sensitization efficiency
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